molecular formula C21H24FN7O5S B1666077 N-(2-Fluoro-4-(methylsulfonyl)phenyl)-6-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-5-nitropyrimidin-4-amine CAS No. 733750-99-7

N-(2-Fluoro-4-(methylsulfonyl)phenyl)-6-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-5-nitropyrimidin-4-amine

Cat. No. B1666077
M. Wt: 505.5 g/mol
InChI Key: DGBKNTVAKIFYNU-UHFFFAOYSA-N
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Description

AR231453 is an agonist of GPR119.1 It increases cAMP accumulation in HIT-T15 β cells that endogenously express high levels of GPR119 (EC50 = 4.7 nM). AR231453 increases insulin release from HIT-T15 cells (EC50 = 3.5 nM) and increases glucose-induced insulin release in isolated rat and mouse islets. It reduces plasma glucose levels in wild-type, KK/Ay, and db/db diabetic mice when administered at a dose of 20 mg/kg.
Potent, selective G-protein coupled receptor 119 (GPR119) agonist (EC50 = 0.68 nM). Enhances glucose-induced insulin release. Antidiabetic activity. Orally active in vivo.
AR231453 is a potent and selective GPR119 agonist, AR231453 can stimulate β-cell replication and improve islet graft function.

Scientific Research Applications

Synthesis and Chemical Analysis

1,3,4-Oxadiazole bearing compounds, including variations of N-(2-Fluoro-4-(methylsulfonyl)phenyl)-6-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-5-nitropyrimidin-4-amine, have been extensively researched for their biological activities. The synthesis involves converting organic acids into esters, hydrazides, and oxadiazole-thiols, followed by further chemical reactions. The structures of these compounds are elucidated using modern spectroscopic techniques (Khalid et al., 2016).

Biological and Pharmacological Applications

  • Enzyme Inhibition: These compounds have been screened for butyrylcholinesterase (BChE) enzyme inhibition, an important target in various biological pathways. Molecular docking studies are conducted to understand the binding affinity and orientation in the active sites of human BChE protein (Khalid et al., 2016).
  • Antibacterial Properties: Variants of these compounds have been synthesized and demonstrated moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
  • G Protein-Coupled Receptor Agonism: Some derivatives act as agonists for the G protein-coupled receptor 119 (GPR119), indicating potential applications in probing the pharmacological potential of GPR119 agonists (Sakairi et al., 2012).
  • Potential in Treating Diabetes: Certain derivatives have shown promise in treating diabetes due to their effects on cAMP levels in pancreatic beta-cells and incretin releasing cells in the GI tract, similar to incretins (Semple et al., 2008).

properties

IUPAC Name

N-(2-fluoro-4-methylsulfonylphenyl)-5-nitro-6-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN7O5S/c1-12(2)18-26-21(34-27-18)13-6-8-28(9-7-13)20-17(29(30)31)19(23-11-24-20)25-16-5-4-14(10-15(16)22)35(3,32)33/h4-5,10-13H,6-9H2,1-3H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBKNTVAKIFYNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2CCN(CC2)C3=NC=NC(=C3[N+](=O)[O-])NC4=C(C=C(C=C4)S(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN7O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80223614
Record name [2-Fluoro-4-(methanesulfonyl)phenyl][6-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)piperidin-1-yl]-5-nitropyrimidin-4-yl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80223614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Fluoro-4-(methylsulfonyl)phenyl)-6-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-5-nitropyrimidin-4-amine

CAS RN

733750-99-7
Record name [2-Fluoro-4-(methanesulfonyl)phenyl][6-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)piperidin-1-yl]-5-nitropyrimidin-4-yl]amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733750-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AR-231453
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0733750997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2-Fluoro-4-(methanesulfonyl)phenyl][6-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)piperidin-1-yl]-5-nitropyrimidin-4-yl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80223614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AR-231453
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07Z1P4981I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Fluoro-4-(methylsulfonyl)phenyl)-6-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-5-nitropyrimidin-4-amine
Reactant of Route 2
N-(2-Fluoro-4-(methylsulfonyl)phenyl)-6-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-5-nitropyrimidin-4-amine
Reactant of Route 3
N-(2-Fluoro-4-(methylsulfonyl)phenyl)-6-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-5-nitropyrimidin-4-amine
Reactant of Route 4
N-(2-Fluoro-4-(methylsulfonyl)phenyl)-6-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-5-nitropyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
N-(2-Fluoro-4-(methylsulfonyl)phenyl)-6-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-5-nitropyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
N-(2-Fluoro-4-(methylsulfonyl)phenyl)-6-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-5-nitropyrimidin-4-amine

Citations

For This Compound
2
Citations
R Kurtz, MF Anderman… - American Journal of …, 2021 - journals.physiology.org
Nonalcoholic fatty liver disease (NAFLD), characterized by the abnormal deposition of lipids within the liver not due to alcohol consumption, is a growing epidemic affecting over 30% of …
Number of citations: 8 journals.physiology.org
R Kurtz, MF Anderman, BD Shepard - journals.physiology.org
1 2 3 4 GPCRs get Fatty: The Role of G Protein-Coupled Receptor Signaling in the 5 Development and Progression of Nonalcoholic F Page 1 1 2 3 4 GPCRs get Fatty: The Role of G …
Number of citations: 0 journals.physiology.org

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